2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 329080-26-4
VCID: VC4198242
InChI: InChI=1S/C21H26ClN3O/c1-16(2)17-6-8-19(9-7-17)23-21(26)15-24-10-12-25(13-11-24)20-5-3-4-18(22)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,26)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Molecular Formula: C21H26ClN3O
Molecular Weight: 371.91

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

CAS No.: 329080-26-4

Cat. No.: VC4198242

Molecular Formula: C21H26ClN3O

Molecular Weight: 371.91

* For research use only. Not for human or veterinary use.

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide - 329080-26-4

Specification

CAS No. 329080-26-4
Molecular Formula C21H26ClN3O
Molecular Weight 371.91
IUPAC Name 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Standard InChI InChI=1S/C21H26ClN3O/c1-16(2)17-6-8-19(9-7-17)23-21(26)15-24-10-12-25(13-11-24)20-5-3-4-18(22)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,26)
Standard InChI Key QPQWEAQWUYNFGB-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Properties

The compound’s molecular formula is C₂₁H₂₆ClN₃O, with a molecular weight of 371.91 g/mol. Its IUPAC name reflects the integration of a 3-chlorophenyl group at the piperazine ring’s 4-position and an isopropylphenyl moiety via an acetamide linker. Key identifiers include:

PropertyValue
CAS Registry Number329080-26-4
SMILESCC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
InChI KeyQPQWEAQWUYNFGB-UHFFFAOYSA-N
PubChem CID983038

The piperazine ring adopts a chair conformation, while the 3-chlorophenyl group introduces steric and electronic effects that influence receptor interactions. The acetamide linker enhances solubility in polar aprotic solvents, though exact solubility data remain unspecified .

Synthesis and Optimization

Synthesis follows a multi-step protocol involving nucleophilic substitution and amidation. A representative route includes:

  • Piperazine Functionalization: Reacting 1-(3-chlorophenyl)piperazine with chloroacetyl chloride yields 2-chloro-N-(4-(3-chlorophenyl)piperazin-1-yl)acetamide.

  • Amidation: Coupling the intermediate with 4-isopropylaniline under Schotten-Baumann conditions produces the target compound.

Critical parameters include:

  • Temperature: 60–80°C for optimal reaction kinetics.

  • Catalysts: Triethylamine or DMAP to accelerate amide bond formation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Pharmacological Profile

Piperazine derivatives are renowned for CNS activity, but this compound’s unique substituents suggest broader applications:

Receptor Binding Affinity

  • Serotonin Receptors (5-HT₁A): The 3-chlorophenyl group enhances binding to 5-HT₁A receptors (Kᵢ = 12 nM in rat models), comparable to buspirone .

  • Dopamine D₂/D₃: Moderate affinity (Kᵢ = 45 nM) implies potential antipsychotic properties .

  • RORγt Modulation: Structural analogs demonstrate inverse agonism at RORγt (IC₅₀ = 50 nM), relevant for autoimmune disease treatment .

Preclinical Findings

Model SystemObservationSource
In vitro (PBMCs)IL-17A inhibition (70% at 10 μM)
Murine psoriasis24–30% PASI score reduction
Metabolic stabilityt₁/₂ = 2.1 h (human microsomes)

These findings underscore immunomodulatory potential, though in vivo efficacy requires validation .

Structural and Spectroscopic Analysis

Advanced techniques confirm molecular integrity:

  • NMR (¹H, 13C): Piperazine protons resonate at δ 2.6–3.1 ppm, while the acetamide carbonyl appears at δ 169.5 ppm .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 372.3, aligning with theoretical mass.

  • X-ray Crystallography: The chlorophenyl group lies perpendicular to the piperazine plane, minimizing steric clash .

Therapeutic Applications and Future Directions

Autoimmune Diseases

RORγt modulation positions this compound as a candidate for psoriasis and rheumatoid arthritis. Patent WO2018138362A1 highlights acetamide derivatives’ efficacy in reducing IL-17A, a cytokine central to autoimmune pathology .

Synthetic Derivatives

Structural modifications, such as replacing the isopropyl group with fluorinated aryl moieties, could enhance metabolic stability and potency. Computational modeling predicts a 30% improvement in RORγt binding with trifluoromethyl substitution .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator